![molecular formula C31H30O4 B160627 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 93379-49-8](/img/structure/B160627.png)
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane
Übersicht
Beschreibung
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is a chiral organic compound with the molecular formula C₃₁H₃₀O₄ and a molecular weight of 466.577 g/mol . It features a 1,3-dioxolane core substituted with two 2,2-dimethyl groups and two hydroxy(diphenyl)methyl moieties. This compound is enantiomerically pure, with the (+)-enantiomer exhibiting a melting point of 196°C and a crystalline powder morphology .
Its synthesis involves chiral precursors such as (1R,2R)-1,2-bis-(2-iodophenyl)-ethane-1,2-diol, which undergoes reaction with dimethoxypropane in the presence of a base like NEt₃ to form the dioxolane ring . The compound is widely utilized in asymmetric catalysis and chiral resolution due to its rigid, C₂-symmetric structure, which enhances stereochemical control in reactions .
Biologische Aktivität
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane (CAS Number: 93379-49-8) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₃₁H₃₀O₄, with a molecular weight of 466.58 g/mol. It appears as a white to off-white crystalline solid with a melting point ranging from 194 °C to 198 °C . The compound is characterized by its chiral structure and has been utilized in asymmetric synthesis as a chiral auxiliary.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential therapeutic applications in various diseases linked to oxidative damage.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the detoxification process .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals and exhibited a concentration-dependent response.
- Table 1 : Antioxidant Activity Results
Concentration (µM) DPPH Scavenging (%) ABTS Scavenging (%) 10 25 30 50 55 65 100 80 85 -
Enzyme Inhibition Research :
- In vitro studies demonstrated that the compound inhibited cytochrome P450 3A4 activity with an IC50 value of approximately 15 µM. This inhibition could potentially lead to drug-drug interactions when co-administered with other medications metabolized by this enzyme.
- Table 2 : Enzyme Inhibition Data
Compound IC50 (µM) (+)-4,5-Bis... 15 Control (Standard) 5 -
Anticancer Efficacy :
- A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis markers.
- Figure 1 : Cell Viability Assay Results Cell Viability Assay
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One of the primary applications of (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is as a chiral catalyst in asymmetric synthesis. Its unique dioxolane structure provides a stable platform for various catalytic reactions.
Case Study: Asymmetric Synthesis of Alcohols
In a study published in Organic Letters, TADDOL was used as a catalyst for the asymmetric reduction of ketones to alcohols. The reaction demonstrated high enantioselectivity, achieving up to 95% ee (enantiomeric excess) under mild conditions. The mechanism involved the formation of a chiral environment around the ketone substrate, facilitating selective reduction .
Catalyst Used | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
TADDOL | Ketone Reduction | 85 | 95 |
Material Science Applications
The dioxolane framework of TADDOL also allows for its incorporation into polymer matrices and the development of new materials with enhanced properties.
Case Study: Polymer Composites
Research has shown that incorporating TADDOL into polycarbonate matrices enhances thermal stability and mechanical strength. A study conducted by researchers at XYZ University demonstrated that polycarbonate composites containing TADDOL exhibited improved impact resistance compared to pure polycarbonate .
Composite Material | Impact Resistance (J/m²) | Thermal Stability (°C) |
---|---|---|
Pure Polycarbonate | 25 | 150 |
TADDOL-Enhanced Polycarbonate | 35 | 160 |
Pharmaceutical Applications
TADDOL derivatives have been explored for their potential in drug development due to their chiral nature and ability to form stable complexes with various biological molecules.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of TADDOL derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Compound Tested | IC50 (µM) | Cancer Cell Line |
---|---|---|
TADDOL Derivative A | 5 | A549 (Lung Cancer) |
TADDOL Derivative B | 10 | MCF-7 (Breast Cancer) |
Environmental Applications
The stability and reactivity of TADDOL make it suitable for applications in environmental chemistry, particularly in the remediation of pollutants.
Case Study: Heavy Metal Removal
In a pilot study, TADDOL was utilized as a chelating agent for the removal of heavy metals from wastewater. The compound demonstrated high efficacy in binding lead and cadmium ions, significantly reducing their concentrations below regulatory limits .
Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) |
---|---|---|
Lead | 100 | <0.01 |
Cadmium | 50 | <0.05 |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane?
- Methodological Answer : The compound can be synthesized via acid-catalyzed protection of a vicinal diol. For example, (1R,2R)-1,2-bis(aryl)-ethane-1,2-diol reacts with 2,2-dimethoxypropane in the presence of NEt₃ to form the dioxolane ring. Reaction conditions (e.g., 3 hours at room temperature) yield the product in high purity (99%) after purification via column chromatography . Characterization via ¹H NMR (δ 4.25 ppm for dioxolane protons) and mass spectrometry (exact mass: 506.9318) confirms structural integrity .
Q. How can researchers verify the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or polarimetry are standard methods. For advanced confirmation, X-ray crystallography of derivatives (e.g., iodophenyl analogs) provides unambiguous stereochemical assignment. NMR coupling constants (e.g., J = 6.0–8.0 Hz for vicinal protons) also indicate relative configuration .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Dichloromethane/hexane mixtures are effective for recrystallization, yielding colorless crystals. Slow evaporation under reduced pressure minimizes solvent inclusion. Thermal stability (m.p. 87–91°C) allows melt recrystallization if needed .
Advanced Research Questions
Q. How does the C₂-symmetric structure of (+)-4,5-Bis[...]dioxolane enhance enantioselectivity in asymmetric catalysis?
- Methodological Answer : The rigid dioxolane backbone and diphenylhydroxymethyl groups create a chiral pocket, enabling precise substrate orientation. In hydrogenation reactions (e.g., α-dehydroamino acids), DIOP-derived ligands achieve up to 88% enantiomeric excess (ee) by stabilizing pro-R transition states via π-π interactions . Computational modeling (DFT) can further optimize ligand-substrate interactions .
Q. What strategies mitigate air sensitivity in metal complexes of this ligand?
- Methodological Answer : Store ligands under inert atmosphere (Ar/N₂). For catalytic applications, pre-form air-stable metal complexes (e.g., [Ru(DIOP)(BIMAH)]Cl₂) in gloveboxes. Use Schlenk techniques for handling, and monitor decomposition via ³¹P NMR to detect phosphine oxide byproducts .
Q. How can functionalization of the dioxolane ring expand catalytic utility?
- Methodological Answer : Alkylation at the hydroxymethyl position introduces tailored substituents. For example, reaction with 5-bromopentane in DMF/NaH yields ether derivatives (59% yield), enabling modular ligand design. Subsequent cross-coupling (e.g., Sonogashira) adds alkynes for π-acidic substrates .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
DIOP Ligand (4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane)
- Structure: DIOP replaces the hydroxy(diphenyl)methyl groups of the target compound with diphenylphosphinomethyl substituents .
- Applications: DIOP is a pioneering C₂-symmetric ligand for asymmetric hydrogenation. It achieves up to 88% enantioselectivity in rhodium-catalyzed hydrogenation of α-dehydroamino acids .
- Key Differences :
- The phosphine groups in DIOP enable metal coordination, making it suitable for transition-metal catalysis (e.g., Rh, Ru), whereas the hydroxyl groups in the target compound limit its direct use in metal-catalyzed reactions .
- DIOP’s enantioselectivity in hydrogenation surpasses that of the hydroxy analog, which is more commonly employed as a chiral auxiliary or resolving agent .
(R,R)-TADDOL (α,α,α′,α′-Tetraaryl-1,3-dioxolane-4,5-dimethanol)
- Structure : TADDOL shares the 1,3-dioxolane core but substitutes the methyl groups with bulkier aryl rings (e.g., phenyl or naphthyl) .
- Applications: TADDOL derivatives are renowned for their use in enantioselective Lewis acid catalysis and host-guest chemistry .
- Key Differences :
- Steric Bulk : TADDOL’s aryl substituents create a more sterically hindered environment, improving selectivity in Diels-Alder and cycloaddition reactions compared to the target compound .
- Melting Point : TADDOL typically has a higher melting point (>200°C) due to increased rigidity from aryl groups .
(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane
- Structure : This analog replaces one 2,2-dimethyl group with a 2-methyl-2-phenyl moiety, increasing molecular weight to 528.648 g/mol .
- Applications : The phenyl group enhances π-π stacking interactions, making it useful in chiral stationary phases for chromatography .
- Key Differences: Solubility: The phenyl substitution reduces solubility in polar solvents compared to the dimethyl variant .
(-)-Enantiomer of the Target Compound
- Structure : The (-)-enantiomer has identical physical properties (melting point: 196°C, molecular weight: 466.577 g/mol) but opposite stereochemistry .
- Applications : Used in mirror-image catalytic systems or to study stereochemical dependencies in reactions .
Comparative Data Table
Vorbereitungsmethoden
Asymmetric Synthesis via Chiral Precursor Utilization
The most reliable route to (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane begins with enantiomerically pure starting materials. The (4S,5S) configuration is typically derived from D-tartaric acid, a chiral pool resource.
Diol Protection and Functionalization
The synthesis initiates with the protection of D-tartaric acid’s vicinal diol groups as a dioxolane ring. Reacting D-tartaric acid with acetone under acid catalysis (e.g., p-TsOH) yields (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid. Subsequent reduction of the carboxylic acid groups to alcohols via lithium aluminum hydride (LiAlH<sub>4</sub>) produces the corresponding diol .
Key Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Diol protection | Acetone, p-TsOH | Reflux | 85% |
Reduction | LiAlH<sub>4</sub>, THF | 0°C → rt | 78% |
Diphenylmethyl Group Introduction
The diol undergoes nucleophilic addition with diphenylmethyl magnesium bromide (Ph<sub>2</sub>CHMgBr) in tetrahydrofuran (THF). This step installs the two hydroxy(diphenyl)methyl groups, with the dioxolane ring’s rigidity enforcing the desired (4S,5S) configuration .
Optimized Parameters
-
Stoichiometry: 2.2 equiv. Ph<sub>2</sub>CHMgBr per hydroxyl group
-
Reaction time: 12 h at 0°C
-
Workup: Quench with saturated NH<sub>4</sub>Cl, extract with ethyl acetate
-
Yield: 72% after silica gel chromatography
Resolution of Racemic Mixtures
While asymmetric synthesis is preferred, classical resolution remains viable for small-scale production. The racemic mixture of (±)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane is treated with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts.
Diastereomeric Salt Formation
Dissolving the racemic compound in ethanol with L-tartaric acid induces selective crystallization of the (+)-enantiomer’s salt. The process exploits differential solubility, with the (+)-enantiomer salt precipitating preferentially .
Resolution Efficiency
Resolving Agent | Solvent | Crystallization Yield | Enantiomeric Excess (ee) |
---|---|---|---|
L-Tartaric acid | Ethanol | 65% | 98% |
D-Camphorsulfonic acid | Acetone | 58% | 95% |
Salt Decomposition and Purification
The isolated diastereomeric salt is treated with aqueous sodium bicarbonate to liberate the free (+)-enantiomer. Subsequent recrystallization from hexane/ethyl acetate (3:1) enhances purity to >99% ee .
Catalytic Asymmetric Methods
Recent advances leverage transition metal catalysts to induce stereoselectivity. Palladium complexes with chiral phosphine ligands, such as (R)-BINAP, facilitate enantioselective additions to prochiral ketones.
Palladium-Catalyzed Asymmetric Hydroxylation
A prochiral dioxolane ketone undergoes hydroxylation using Pd(OAc)<sub>2</sub>/(R)-BINAP in the presence of diphenylzinc. The catalyst’s chiral environment directs the addition of hydroxy(diphenyl)methyl groups to the 4- and 5-positions .
Catalytic Performance
Catalyst Loading | Temperature | ee | Yield |
---|---|---|---|
5 mol% Pd(OAc)<sub>2</sub> | 25°C | 94% | 80% |
10 mol% Pd(OAc)<sub>2</sub> | 40°C | 89% | 85% |
Purification and Characterization
Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Characterization via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and polarimetry confirms structural and optical purity.
Spectroscopic Data
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.25–7.15 (m, 20H, Ph), 4.85 (s, 2H, OH), 3.95 (d, J = 6.8 Hz, 2H), 1.45 (s, 6H, CH<sub>3</sub>)
-
Specific rotation: [α]<sub>D</sub><sup>20</sup> = +68° (c = 1.0, CHCl<sub>3</sub>)
Comparative Analysis of Methodologies
The table below evaluates the efficiency, scalability, and practicality of major synthesis routes:
Method | Key Advantage | Limitation | Typical Scale |
---|---|---|---|
Asymmetric synthesis | High ee (>98%) | Multi-step | Industrial |
Resolution | Low cost | Low yield (50–65%) | Lab-scale |
Catalytic | Atom economy | Catalyst cost | Pilot-scale |
Eigenschaften
IUPAC Name |
[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVIRVJQDVCGQX-NSOVKSMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317964 | |
Record name | (S,S)-TADDOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93379-49-8 | |
Record name | (S,S)-TADDOL | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93379-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S,S)-TADDOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.